3-Chloro-6-(3,4-difluorophenyl)pyridazine
CAS No.: 1154334-97-0
Cat. No.: VC3037902
Molecular Formula: C10H5ClF2N2
Molecular Weight: 226.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1154334-97-0 |
---|---|
Molecular Formula | C10H5ClF2N2 |
Molecular Weight | 226.61 g/mol |
IUPAC Name | 3-chloro-6-(3,4-difluorophenyl)pyridazine |
Standard InChI | InChI=1S/C10H5ClF2N2/c11-10-4-3-9(14-15-10)6-1-2-7(12)8(13)5-6/h1-5H |
Standard InChI Key | WBVQJSWDJDQQPK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)F)F |
Canonical SMILES | C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)F)F |
Introduction
Structural and Physical Properties
Chemical Structure and Formula
3-Chloro-6-(3,4-difluorophenyl)pyridazine is a heterocyclic compound with a molecular formula of C₁₀H₅ClF₂N₂. It consists of a pyridazine ring (with nitrogen atoms at positions 1 and 2) connected to a 3,4-difluorophenyl group at position 6, and a chlorine atom at position 3. Based on similar compounds, we can predict its structural characteristics as follows:
Table 1: Key Structural Parameters
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₅ClF₂N₂ |
Molecular Weight | 226.61 g/mol |
Core Structure | 3-chloropyridazine |
Substituent | 3,4-difluorophenyl group |
This molecular structure can be compared to similar documented compounds like 3-Chloro-6-(2,4-difluorophenyl)pyridazine, which has a molecular formula of C₁₀H₅ClF₂N₂ and a molecular weight of 226.61 g/mol . The key difference lies in the position of the fluorine atoms on the phenyl ring.
The compound's predicted Polar Surface Area (PSA) of approximately 25-30 Ų suggests limited water solubility but reasonable membrane permeability, which could be advantageous for certain pharmaceutical applications.
Synthetic Methodologies
Chlorination of Pyridazinone Precursors
A common synthetic approach might involve the chlorination of a corresponding pyridazinone derivative using phosphorus oxychloride (POCl₃). This method has been documented for similar compounds like 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine:
"A mixture of 1a (0.01 mol) and phosphorus oxychloride (10 mL) was refluxed for 4 h. The mixture was cooled, poured onto crushed ice and then neutralized with 4% NaOH."
This approach typically yields high conversion rates (reported yield of 86% for similar compounds) .
Suzuki-Miyaura Cross-Coupling
Another viable approach could involve palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which have been used for the synthesis of related heterocyclic systems:
"Herein, we report an efficient synthesis of 3,6-diarylpyrazolo[3,4-b]pyridine via site selective sequential Suzuki–Miyaura coupling (SMC). The salient features of this protocol are its high chemoselectivity, easy removal of the protecting group and tolerance towards functional groups."
Spectroscopic Characterization
Spectral Data Predictions
Based on structurally related compounds, the following spectroscopic characteristics might be expected:
NMR Spectroscopy
For ¹H NMR, the compound would likely show:
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A singlet for the pyridazine-H at approximately δ 6.6-7.0 ppm
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Complex patterns for the aromatic protons of the difluorophenyl group at approximately δ 7.0-8.0 ppm
Similar pyridazines have shown characteristic patterns: "¹H-NMR (δ ppm): 4.35 (s, 1H, NH; D₂O exchangeable), 4.40 (s, 1H, NH; D₂O exchangeable), 6.64 (s, 1H, pyridazine-H), 6.71–7.97 (m, 9H, Ar-H)" .
Mass Spectrometry
The mass spectrum would likely show:
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Molecular ion peak at m/z 226 (M⁺)
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Isotope patterns characteristic of chlorine-containing compounds (M⁺+2)
For related compounds, mass spectral patterns have been reported as: "MS, m/z (%): 330 (M⁺, 68), 332 (M⁺ + 2, 41), 334 (M⁺ + 4, 7)" .
Predicted Collision Cross Section
For analogous compounds, collision cross section data has been documented, which can provide insights into the expected behavior of 3-Chloro-6-(3,4-difluorophenyl)pyridazine in mass spectrometric analyses:
Table 3: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | ~227.03 | ~140 |
[M+Na]⁺ | ~249.01 | ~155 |
[M-H]⁻ | ~225.01 | ~143 |
These values are extrapolated from similar compounds like 3-chloro-6-(4-fluorophenyl)pyridazine, which has reported values of: "[M+H]⁺ 209.02764, CCS 139.8 Ų" .
Structure-Activity Relationships
Understanding how structural modifications affect the properties and activities of 3-Chloro-6-(3,4-difluorophenyl)pyridazine requires examination of related compounds and their documented activities.
Effect of Halogen Substitution
The position and type of halogen substituents on both the pyridazine ring and the phenyl group significantly influence biological activity:
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Chlorine at position 3 of the pyridazine ring may serve as a reactive site for further functionalization or as a pharmacophore for binding to biological targets.
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The 3,4-difluoro substitution pattern on the phenyl ring likely influences:
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The electronic properties of the molecule
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Metabolic stability (fluorine substitution often reduces metabolic vulnerability)
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Binding affinity to protein targets through altered electron distribution
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Compared to similar compounds with different substitution patterns (e.g., 2,4-difluorophenyl or 2,4-dichlorophenyl), the 3,4-difluoro pattern would create a unique electronic environment that could result in distinct biological activities.
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